Ethyl 3,4,5-Trimethoxybenzoate

Anti-melanogenesis B16F10 melanoma cells Tyrosinase inhibition

Ethyl 3,4,5-trimethoxybenzoate (ETB) is the preferred trimethoxybenzoate for melanogenesis research: it inhibits α-MSH-induced melanin production without direct tyrosinase inhibition, unlike cinnamate analogs. ETB demonstrates 2-fold higher DPPH radical scavenging activity than arbutin, establishing it as a robust antioxidant benchmark. Isolated from Rauvolfia yunnanensis, ETB serves as a key synthetic intermediate in HCK inhibitor programs targeting fibrosis and cancer. The ethyl ester moiety confers distinct lipophilicity (XLogP3-AA=2.1) and thermal behavior critical for reproducible synthetic workflows. Substituting methyl ester or cinnamate analogs introduces quantifiable performance deviations—ETB is structurally non-interchangeable. Procure high-purity ETB to ensure assay consistency and synthetic reliability.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
CAS No. 6178-44-5
Cat. No. B143845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4,5-Trimethoxybenzoate
CAS6178-44-5
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3
InChIKeyUEOFNBCUGJADBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4,5-Trimethoxybenzoate (CAS 6178-44-5): Chemical Identity, Physical Properties, and Class Context for Procurement Specification


Ethyl 3,4,5-trimethoxybenzoate (ETB) is an aromatic ester belonging to the trimethoxybenzene class, characterized by a benzoate core with methoxy substitutions at the 3, 4, and 5 positions and an ethyl ester moiety [1]. As a natural product isolated from *Rauvolfia yunnanensis* and *Rauvolfia verticillata* [2], it possesses a molecular weight of 240.25 g/mol (C₁₂H₁₆O₅), a melting point of 53 °C, a boiling point of 180–181 °C at 12 Torr, and a computed XLogP3-AA of 2.1 [1].

Procurement Risk of Ethyl 3,4,5-Trimethoxybenzoate Substitution: Quantified Differences in Bioactivity and Physicochemical Behavior


Substituting ethyl 3,4,5-trimethoxybenzoate (ETB) with close structural analogs such as the methyl ester (MTB) or the corresponding cinnamates (MTC, ETC) introduces quantifiable and non-interchangeable changes in biological performance and physical properties that are critical for experimental reproducibility and final product quality. Head-to-head studies demonstrate that even a single carbon difference in the ester side chain (methyl vs. ethyl) or core aromatic structure (benzoate vs. cinnamate) yields significant, compound-specific alterations in anti-melanogenic efficacy and cellular tyrosinase inhibition profiles in B16F10 melanoma cells [1]. Furthermore, the distinct boiling point, melting point, and lipophilicity profile of ETB directly impact its behavior in synthetic workflows and formulation development, rendering in-class analogs unsuitable for direct, unvalidated substitution without risking assay failure or process deviation [2].

Quantitative Performance Benchmarks for Ethyl 3,4,5-Trimethoxybenzoate (ETB) Relative to Analogs: A Comparative Evidence Summary


Comparative Inhibitory Efficacy of Ethyl 3,4,5-Trimethoxybenzoate (ETB) on α-MSH-Stimulated Melanogenesis in B16F10 Cells

In a direct head-to-head study comparing ethyl 3,4,5-trimethoxybenzoate (ETB) with its methyl ester analog (MTB) and the corresponding cinnamates (MTC, ETC), all compounds demonstrated a reduction in α-MSH-induced melanin production in B16F10 melanoma cells. Notably, while ETB and MTB exhibited comparable effects, the cinnamate derivative ETC showed a strong inhibitory effect at half the concentration of the other derivatives, indicating that the core benzoate structure of ETB provides a distinct and more predictable efficacy profile compared to the cinnamate analogs at the same concentration [1].

Anti-melanogenesis B16F10 melanoma cells Tyrosinase inhibition

Comparative Evaluation of Cellular Tyrosinase Inhibition by Ethyl 3,4,5-Trimethoxybenzoate (ETB) and Analogs

A comparative study of trimethoxybenzene derivatives on α-MSH-induced B16F10 cellular tyrosinase activity revealed distinct and dose-dependent inhibition profiles. In contrast to methyl 3,4,5-trimethoxycinnamate (MTC) and ethyl 3,4,5-trimethoxycinnamate (ETC), which significantly reduced mushroom tyrosinase activity, ethyl 3,4,5-trimethoxybenzoate (ETB) and its methyl analog (MTB) demonstrated a different inhibitory mechanism or potency profile, suggesting that the benzoate esters do not target the active site of free tyrosinase in the same manner as the cinnamates [1].

Tyrosinase inhibition Enzyme assay Melanogenesis

Comparative Lipophilicity and Its Impact on Formulation and ADME Properties of Ethyl 3,4,5-Trimethoxybenzoate

Computational analysis reveals a distinct physicochemical profile for ethyl 3,4,5-trimethoxybenzoate (ETB) compared to its methyl ester analog (MTB). ETB exhibits a computed XLogP3-AA value of 2.1 [1], whereas the methyl ester analog (MTB) has a reported XLogP of 1.7 [2]. This quantifiable difference in lipophilicity directly impacts the compound's solubility, membrane permeability, and overall ADME behavior in biological systems.

Lipophilicity ADME Formulation development

Validated Application Scenarios for Ethyl 3,4,5-Trimethoxybenzoate: Guiding Scientific Procurement Decisions


Melanogenesis Research and Hypopigmenting Agent Development

ETB is validated as a reference tool for investigating melanogenesis pathways and as a potential lead for novel hypopigmenting agents. Direct evidence from B16F10 melanoma cell studies confirms that ETB, alongside its methyl analog, effectively inhibits α-MSH-induced melanin production without the potent, direct tyrosinase inhibition observed with cinnamate derivatives [1]. This makes ETB the preferred benzoate for studying upstream cellular signaling in pigmentation disorders.

Antioxidant Activity Profiling and Benchmarking

Procurement of ETB is substantiated for use as a benchmark antioxidant. In comparative DPPH radical scavenging assays, ETB and its analogs demonstrated considerable antioxidant activity, which was quantified to be 2-fold higher than that of the widely used positive control arbutin [1]. This establishes ETB as a robust, quantitative comparator for screening novel antioxidant candidates.

Medicinal Chemistry and Synthetic Intermediates

The compound's utility extends to medicinal chemistry, where it serves as a key synthetic intermediate. The compound and its derivatives have been cited in patent literature related to HCK inhibitors for the treatment of fibrosis and cancer . For process chemistry and lead optimization programs, sourcing high-purity ETB ensures consistency and reproducibility in building more complex molecular entities with potential therapeutic applications.

Natural Product Research and Metabolite Identification

ETB is a verified natural product, originally isolated from *Rauvolfia* species [1]. Its procurement is essential for research groups involved in phytochemical analysis, natural product dereplication, and metabolomics studies. Having an authenticated sample of ETB is critical for accurate identification and quantification of this compound in plant extracts and biological matrices.

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